(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one
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Overview
Description
(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains multiple functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves a multistep synthetic route. The key steps include:
Cyclization: Formation of the hexahydropyrrolo[2,3-b]pyrrole core structure through cyclization reactions.
Functional Group Introduction: Addition of the hydroxyphenyl and trifluoromethylbenzoyl groups using appropriate reagents and catalysts.
Optimization of Reaction Conditions: Controlling parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Industrial Production Methods: Scaling up the production involves:
Batch Synthesis: Using reactors to carry out the cyclization and functional group addition in large quantities.
Purification: Employing techniques like crystallization and chromatography to isolate the desired compound.
Quality Control: Ensuring consistency and quality through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form corresponding quinones or other oxidation products.
Reduction: Reduction of the benzoyl group can lead to the formation of hydroxylated or alkylated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, alcohols.
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials with specific properties.
Biology: Explored for its potential interactions with biological macromolecules, which could lead to new insights in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, due to its ability to modulate biological pathways.
Industry: Applied in the development of advanced materials, such as polymers and coatings, that benefit from its unique chemical structure.
Mechanism of Action
(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one exerts its effects through interaction with specific molecular targets:
Binding to Receptors: Its hydroxyphenyl and trifluoromethyl groups can bind to receptor sites, influencing signal transduction pathways.
Enzyme Inhibition: The compound's structure allows it to fit into enzyme active sites, inhibiting enzyme activity and modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-(3-methylbenzoyl)hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one.
(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-(3-fluorobenzoyl)hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, distinguishing it from similar compounds.
Hydroxyphenyl Group: Contributes to the compound's ability to form hydrogen bonds, influencing its interaction with biological targets.
Properties
IUPAC Name |
(3aR)-2-(2-hydroxyphenyl)-3a-methyl-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-20-10-15(14-7-2-3-8-16(14)27)26(19(20)25-17(28)11-20)18(29)12-5-4-6-13(9-12)21(22,23)24/h2-9,15,19,27H,10-11H2,1H3,(H,25,28)/t15?,19?,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQSYCNJTJREJJ-RGKRWLCDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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